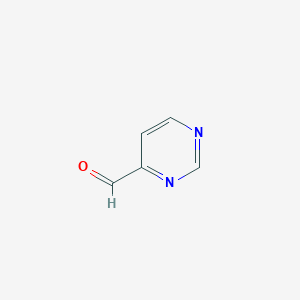

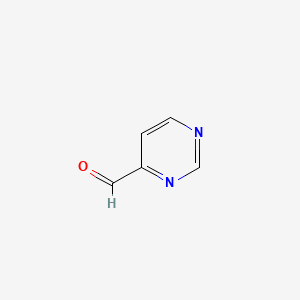

Pyrimidine-4-carbaldehyde

Description

The exact mass of the compound Pyrimidine-4-carbaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Pyrimidine-4-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pyrimidine-4-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

pyrimidine-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2O/c8-3-5-1-2-6-4-7-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKULHRWWYCFJAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CN=C1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50464976 | |

| Record name | Pyrimidine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50464976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2435-50-9 | |

| Record name | Pyrimidine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50464976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyrimidine-4-carboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Guide to the Synthesis of Pyrimidine-4-carbaldehyde from 4-Methylpyrimidine: Mechanism, Protocol, and Field Insights

Introduction: The Strategic Importance of Pyrimidine-4-carbaldehyde

In the landscape of modern drug discovery and development, pyrimidine-4-carbaldehyde stands out as a pivotal heterocyclic building block. Its aldehyde functionality serves as a versatile chemical handle for constructing more complex molecular architectures, making it an indispensable intermediate in the synthesis of a wide array of pharmacologically active compounds. The pyrimidine core is a well-established pharmacophore present in numerous approved drugs, and the ability to efficiently introduce substituents at the 4-position via its carbaldehyde derivative is of paramount strategic importance.

This technical guide provides researchers, chemists, and drug development professionals with an in-depth examination of the predominant method for synthesizing pyrimidine-4-carbaldehyde from its readily available precursor, 4-methylpyrimidine. We will move beyond a simple recitation of steps to explore the underlying mechanistic principles, the rationale behind experimental choices, and a detailed, field-proven protocol.

Synthetic Blueprint: The Oxidation of 4-Methylpyrimidine

The direct conversion of the methyl group of 4-methylpyrimidine into a formyl group is the most direct and widely employed synthetic strategy. While various methods exist for constructing pyrimidine rings, the functionalization of a pre-existing, simple pyrimidine is often more efficient. The electron-deficient nature of the pyrimidine ring activates the protons of the C4-methyl group, rendering it susceptible to oxidation. Among the available oxidative methods, the Riley oxidation, which utilizes selenium dioxide (SeO₂), has proven to be a reliable and effective choice for this specific transformation.[1]

Core Methodology: The Riley Oxidation with Selenium Dioxide

The oxidation of activated methyl groups on heteroaromatic rings using selenium dioxide is a classic and powerful transformation in organic synthesis.[2][3] Its reliability stems from a predictable mechanism and generally good yields, making it the go-to method for laboratory-scale synthesis of pyrimidine-4-carbaldehyde.

Understanding the reaction mechanism is critical for troubleshooting and optimization. The oxidation does not proceed via a simple, direct oxygen insertion. Instead, it follows a well-established pathway involving two key steps: an ene reaction followed by a[1][4]-sigmatropic rearrangement.[5][6]

-

Initial Ene Reaction: The reaction commences with an "ene-type" reaction where the selenium dioxide acts as the enophile. The 4-methylpyrimidine, in its enamine-like tautomeric form (or via direct attack), engages the electrophilic selenium atom.

-

[1][4]-Sigmatropic Rearrangement: This initial adduct rapidly undergoes a[1][4]-sigmatropic rearrangement. This is a concerted, pericyclic process that is energetically favorable and results in the formation of an allylselenite ester intermediate. This rearrangement is the cornerstone of the Riley oxidation's selectivity.[6]

-

Hydrolysis and Elimination: The intermediate ester subsequently hydrolyzes. The final elimination of elemental selenium (Se⁰) and water yields the desired pyrimidine-4-carbaldehyde.

The choice of selenium dioxide is deliberate. It exhibits marked selectivity for activated methyl and methylene groups, such as those adjacent to carbonyls or on electron-deficient aromatic rings, minimizing side reactions on the pyrimidine core itself.[3][7]

Diagram: Mechanism of Selenium Dioxide Oxidation

Caption: The reaction pathway for SeO₂ oxidation of 4-methylpyrimidine.

This protocol is a robust, self-validating system designed for clarity and reproducibility. The causality for each step is explained to empower the researcher.

Materials & Reagents:

-

4-Methylpyrimidine

-

Selenium Dioxide (SeO₂)

-

1,4-Dioxane (anhydrous)

-

Diatomaceous earth (e.g., Celite®)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Experimental Workflow Diagram

Caption: Step-by-step workflow for the synthesis and purification.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-methylpyrimidine (1.0 eq) in anhydrous 1,4-dioxane (approx. 10-15 mL per gram of starting material).

-

Causality: Dioxane is an excellent solvent for this reaction due to its high boiling point, which allows for the necessary thermal energy input, and its ability to dissolve both the organic substrate and, to some extent, the selenium dioxide.

-

-

Reagent Addition: To the stirred solution, add selenium dioxide (1.1-1.2 eq) portion-wise.

-

Causality: A slight excess of SeO₂ ensures complete conversion of the starting material. Portion-wise addition helps to control any initial exotherm.

-

-

Reaction Execution: Heat the reaction mixture to reflux (approx. 101-110°C) and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material spot is consumed.

-

Causality: Reflux temperatures provide the activation energy for the reaction to proceed at a practical rate.

-

-

Initial Work-up: Filtration: After the reaction is complete, allow the mixture to cool to room temperature. A black precipitate of elemental selenium will have formed. Filter the reaction mixture through a pad of diatomaceous earth to remove the selenium. Wash the filter cake with a small amount of dioxane or ethyl acetate.

-

Causality: Elemental selenium is insoluble and must be removed. Diatomaceous earth provides a fine filtration medium that prevents the small selenium particles from passing through.

-

-

Aqueous Work-up: Extraction: Concentrate the filtrate under reduced pressure to remove the bulk of the dioxane. Dilute the residue with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

-

Causality: The NaHCO₃ wash neutralizes any acidic byproducts, such as selenous acid (H₂SeO₃), that may have formed. The brine wash helps to remove residual water from the organic layer.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford pure pyrimidine-4-carbaldehyde.

The success of this synthesis hinges on the careful control of several key parameters. The following table summarizes typical conditions and expected outcomes, providing a baseline for process optimization.

| Parameter | Recommended Value | Rationale & Field Insights |

| SeO₂ Stoichiometry | 1.1 - 1.2 equivalents | Using a slight excess drives the reaction to completion. A large excess can promote over-oxidation to the corresponding carboxylic acid, although this is less common for aldehydes. |

| Solvent | 1,4-Dioxane | Preferred for its high boiling point and good solvent properties. Pyridine can also be used as a solvent and may accelerate the reaction but complicates the work-up. |

| Temperature | Reflux (~101-110°C) | Essential for achieving a reasonable reaction rate. Lower temperatures will result in significantly longer reaction times or incomplete conversion. |

| Reaction Time | 4 - 8 hours | Highly dependent on scale and substrate concentration. Must be monitored by TLC to avoid prolonged heating which can lead to byproduct formation. |

| Typical Yield | 60 - 80% | Yields are generally good but can be affected by the efficiency of the purification step. The product can be somewhat volatile. |

Alternative & Future Methodologies

While SeO₂ oxidation is the established benchmark, the field is continually evolving towards more sustainable and scalable processes.

-

Catalytic Vapor-Phase Oxidation: Drawing parallels from the industrial synthesis of pyridine-4-carboxaldehyde from 4-methylpyridine, catalytic vapor-phase oxidation represents a potential green alternative.[8][9] These processes often use vanadium-based catalysts (e.g., V₂O₅ on a solid support like TiO₂) and air as the oxidant.[10] While this avoids the use of stoichiometric amounts of toxic selenium, the high temperatures required may not be suitable for more functionalized pyrimidine derivatives, and catalyst development for this specific substrate is still an area of research.

-

Oxidation of 4-Hydroxymethylpyrimidine: An alternative two-step route involves the initial formation of 4-hydroxymethylpyrimidine, followed by a milder oxidation (e.g., with MnO₂) to the aldehyde.[1] This can be advantageous if the substrate is sensitive to the harsh conditions of the Riley oxidation.

Conclusion

The synthesis of pyrimidine-4-carbaldehyde from 4-methylpyrimidine via selenium dioxide oxidation remains the most reliable and widely documented method for laboratory-scale preparations. Its predictable mechanism, straightforward protocol, and good yields make it an invaluable tool for medicinal chemists. By understanding the causality behind each experimental step, from the initial ene reaction to the final purification, researchers can confidently and efficiently produce this critical synthetic intermediate. The future will likely see the emergence of more sustainable catalytic systems, but the foundational knowledge of the Riley oxidation provides a benchmark against which all new methods will be measured.

References

-

Organic Chemistry Portal. Pyrimidine synthesis. [Link]

-

Gerszberg, S., et al. (2015). Synthesis of Heterocyclic Compounds with Pyrimidine-4-carbaldehydes as Key Intermediates. ResearchGate. [Link]

- Unknown Author.

-

Unknown Author. (1966). THE SYNTHESIS OF PYRIMIDINE ALDEHYDES AND RELATED DERIVATIVES AS POTENTIAL ANTICANCER AGENTS. ProQuest. [Link]

-

Al-Zoubi, R. M., et al. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. [Link]

-

Młochowski, J., et al. (2012). Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents. National Institutes of Health (NIH). [Link]

-

Wiley, R. H., & Yamamoto, Y. (1972). Synthesis of Pyrimidine-5-carboxaldehydes by the Reimer-Tiemann Reaction. The Journal of Organic Chemistry. [Link]

-

Buzayev, N., et al. (2024). OXIDATION OF 4-METHYLPYRIDINE ON V-Cr-O CATALYST. Chemical Journal of Kazakhstan. [Link]

-

Yugay, O. K., et al. (2012). Oxidation of 3- and 4-Methylpyridines on Vanadium-Anatase and Vanadium-Rutile Catalysts. Eurasian Chemico-Technological Journal. [Link]

-

Buzayev, N. (2025). (PDF) OXIDATION OF 4-METHYLPYRIDINE ON VANADIUM- IRON-OXIDE CATALYST: EFFICIENCY AND KINETICS. ResearchGate. [Link]

-

Buzayev, N., et al. (2024). Oxidation of 4-Methylpyridine on Vanadium-Based Catalysts Modified with Titanium and Manganese. MDPI. [Link]

-

Chemguy. (2023). Selenium Dioxide | SeO2 reagent mechanism| Reagents in Organic synthesis| M.Sc. Chemistry| CSIR-NET. YouTube. [Link]

-

Zhour, M. X. (1992). The use of selenium (IV) oxide to oxidize aromatic methyl groups. Emporia State University. [Link]

-

Wikipedia. Riley oxidation. [Link]

-

AdiChemistry. Selenium dioxide (SeO2) - Riley oxidation. [Link]

-

Mikhailovskaya, T., et al. (2019). (PDF) Catalytic Oxidation of 4-Methylpyridine on Modified Vanadium Oxide Catalysts. ResearchGate. [Link]

-

The Organic Chemistry Tutor. (2021). Selenium Dioxide (SeO2) Oxidation Mechanism | Organic Chemistry. YouTube. [Link]

-

Wikipedia. Pyridine-4-carbaldehyde. [Link]

-

Unknown Author. (2015). SYNTHESIS OF NOVEL PYRIMIDINE DERIVATIVES HAVING FLUORESCENT PROPERTIES. TSI Journals. [Link]

-

Rusew, R. I., et al. (2022). General procedure for the synthesis of 4-pyridine carboxaldehyde... ResearchGate. [Link]

- Google Patents. (2017). CN106518753A - Preparation method for 4-pyridinecarboxaldehyde.

-

Black, G., et al. (1949). OXIDATION OF CERTAIN METHYLPYRIDINES TO PYRIDINE CARBOXYLIC ACIDS. The Journal of Organic Chemistry. [Link]

-

Unknown Author. (2017). (PDF) Synthesis of Schiff bases of pyridine-4-carbaldehyde and their antioxidant and DNA binding studies. ResearchGate. [Link]

-

National Center for Biotechnology Information. CID 160580820 | C10H8N4O2. PubChem. [Link]

-

Agrawal, K. C., et al. (1980). Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. Journal of Medicinal Chemistry. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. adichemistry.com [adichemistry.com]

- 4. bu.edu.eg [bu.edu.eg]

- 5. youtube.com [youtube.com]

- 6. Riley oxidation - Wikipedia [en.wikipedia.org]

- 7. Selenium Dioxide Oxidation_Chemicalbook [chemicalbook.com]

- 8. Oxidation of 3- and 4-Methylpyridines on Vanadium-Anatase and Vanadium-Rutile Catalysts | Eurasian Chemico-Technological Journal [ect-journal.kz]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

"Pyrimidine-4-carbaldehyde" chemical properties and reactivity

An In-Depth Technical Guide to Pyrimidine-4-carbaldehyde: Properties, Reactivity, and Applications in Synthetic Chemistry

Introduction

In the landscape of modern medicinal chemistry and materials science, heterocyclic aldehydes serve as indispensable building blocks for the synthesis of complex molecular architectures. Among these, pyrimidine-4-carbaldehyde stands out as a particularly versatile reagent. The pyrimidine core, a fundamental component of nucleobases like cytosine, thymine, and uracil, imparts unique electronic properties and hydrogen bonding capabilities to its derivatives, making it a privileged scaffold in drug discovery.[1][2][3] This guide provides a comprehensive overview of the chemical properties, reactivity, and synthetic applications of pyrimidine-4-carbaldehyde, tailored for researchers, scientists, and professionals in drug development. We will delve into the causality behind experimental choices and present field-proven insights to empower your synthetic strategies.

Core Properties of Pyrimidine-4-carbaldehyde

Pyrimidine-4-carbaldehyde is a yellow crystalline solid or a colorless to light yellow liquid, characterized by a pyrimidine ring substituted with a carboxaldehyde group at the 4-position.[1] This structure is the foundation of its chemical behavior, combining the electrophilic nature of the aldehyde with the electron-deficient character of the diazine ring system.

Physicochemical and Spectroscopic Data

A thorough understanding of a reagent's physical and spectroscopic properties is paramount for its effective use in synthesis and for the accurate characterization of its reaction products.

Table 1: Physicochemical Properties of Pyrimidine-4-carbaldehyde

| Property | Value | Source(s) |

| CAS Number | 2435-50-9 | [4] |

| Molecular Formula | C₅H₄N₂O | [4] |

| Molecular Weight | 108.1 g/mol | [4] |

| Appearance | Yellow crystalline solid / Colorless to light yellow liquid | [1] |

| Boiling Point | 225.3 °C at 760 mmHg | [4] |

| pKa | -0.14 ± 0.10 (Predicted) | [1] |

| Solubility | Soluble in organic solvents, limited solubility in water | [1] |

Table 2: Key Spectroscopic Data for Pyrimidine-4-carbaldehyde

| Spectroscopy | Characteristic Peaks / Shifts | Source(s) |

| ¹H-NMR | Signals corresponding to the aldehyde proton (CH=O) and aromatic protons on the pyrimidine ring. | [5] |

| ¹³C-NMR | Resonances for the carbonyl carbon (C=O) and the carbons of the pyrimidine ring. | [5] |

| IR Spectroscopy | Strong absorption band for the C=O stretch of the aldehyde group; bands for C=N and C-H stretching of the aromatic ring. | [5][6] |

| Mass Spectrometry | Molecular ion peak corresponding to the compound's molecular weight. | [7] |

Synthesis of Pyrimidine-4-carbaldehyde

The most common laboratory-scale synthesis involves the oxidation of the corresponding methyl-substituted precursor, 4-methylpyrimidine. Selenium dioxide (SeO₂) is a frequently employed oxidizing agent for this transformation.

Detailed Protocol: Oxidation of 4-Methylpyrimidine

This protocol describes a representative synthesis of pyrimidine-4-carbaldehyde.

Step 1: Reagent Setup

-

In a round-bottom flask equipped with a reflux condenser, add 4-methylpyrimidine (1.0 eq.).

-

Add dioxane as the solvent.

-

To this solution, carefully add selenium dioxide (1.0 eq.).

Step 2: Reaction Execution

-

Heat the reaction mixture to 100 °C.[8]

-

Maintain this temperature and stir for approximately 5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[8]

-

Scientist's Note: Selenium dioxide is a specific oxidizing agent for benzylic C-H bonds. The pyrimidine ring activates the adjacent methyl group, making it susceptible to this oxidation. The reaction is typically run under an inert atmosphere to prevent side reactions.

Step 3: Workup and Purification

-

After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.[8]

-

Filter the mixture through a pad of Celite to remove the selenium byproduct.[8]

-

Wash the filter cake with a suitable organic solvent (e.g., ethyl acetate).[8]

-

Combine the filtrates and concentrate them under reduced pressure.

-

The crude product, often a dark oil, can be purified using column chromatography on silica gel to yield pure pyrimidine-4-carbaldehyde.[8]

Chemical Reactivity and Synthetic Utility

The reactivity of pyrimidine-4-carbaldehyde is dominated by the electrophilic aldehyde group, which readily participates in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone reaction for forming α,β-unsaturated products by reacting an aldehyde with an active methylene compound.[9] This reaction is exceptionally valuable in drug discovery for synthesizing conjugated systems that often exhibit potent biological activity.[10]

-

Mechanism Insight: The reaction is typically catalyzed by a weak base (e.g., piperidine, triethylamine), which deprotonates the active methylene compound to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of pyrimidine-4-carbaldehyde. A subsequent dehydration step yields the stable, conjugated product. The choice of a mild base is critical to prevent the self-condensation of the aldehyde.[9]

Protocol: Synthesis of 2-(Pyridin-4-ylmethylene)malononitrile

This protocol is adapted from a facile, catalyst-free approach, demonstrating the inherent reactivity of the pyridine/pyrimidine system.[11]

Step 1: Reaction Setup

-

In a suitable flask, combine pyrimidine-4-carbaldehyde (1 mmol) and malononitrile (1 mmol).

-

Add a minimal amount of a solvent like ethanol or even water. Some reactions can proceed solvent-free.[11]

Step 2: Reaction Execution

-

Stir the mixture at room temperature. The pyridine/pyrimidine ring itself can possess a dual activity, sometimes negating the need for an external catalyst.[11]

-

Monitor the reaction by TLC until the starting aldehyde is consumed. The reaction is often rapid.

Step 3: Product Isolation

-

If a precipitate forms, collect the solid product by filtration.

-

Wash the solid with a cold solvent (e.g., a 50:50 water:ethanol mixture) to remove any unreacted starting materials.[11]

-

Dry the product under vacuum. The yield is typically high (90-95%).[11]

Wittig Reaction

The Wittig reaction is a powerful and reliable method for synthesizing alkenes from aldehydes and phosphorus ylides.[12][13] Its high functional group tolerance and predictable regioselectivity make it a favored tool in complex molecule synthesis.

-

Mechanism Insight: The reaction proceeds through a [2+2] cycloaddition between the ylide and the aldehyde to form an oxaphosphetane intermediate. This intermediate then collapses to form the alkene and a highly stable triphenylphosphine oxide byproduct, which is the thermodynamic driving force of the reaction.[12][14] The stereochemical outcome (E vs. Z alkene) depends on the nature of the ylide; stabilized ylides generally favor the E-alkene, while non-stabilized ylides favor the Z-alkene.[12]

Protocol: General Procedure for Wittig Olefination

Step 1: Ylide Generation

-

In a flame-dried, two-neck flask under an inert atmosphere (e.g., Nitrogen), suspend the appropriate phosphonium salt (1.1 eq.) in an anhydrous solvent (e.g., THF or Dichloromethane).

-

Cool the suspension in an ice bath.

-

Add a strong base (e.g., n-BuLi, NaH, or NaOH) dropwise to generate the colored ylide.[14]

-

Scientist's Note: The choice of base and solvent is critical. For non-stabilized ylides, strong, non-nucleophilic bases like n-BuLi in an aprotic solvent like THF are required. For stabilized ylides, milder bases like sodium hydroxide can be sufficient, sometimes even in aqueous or biphasic systems, aligning with green chemistry principles.[15]

Step 2: Reaction with Aldehyde

-

While maintaining the cold temperature, add a solution of pyrimidine-4-carbaldehyde (1.0 eq.) in the same anhydrous solvent dropwise to the ylide solution.

-

Allow the reaction to warm to room temperature and stir for several hours until TLC analysis shows complete consumption of the aldehyde.

Step 3: Workup and Purification

-

Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting crude product by column chromatography on silica gel to separate the desired alkene from the triphenylphosphine oxide byproduct.

Other Key Reactions

-

Nucleophilic Substitution (SNAr): In pyrimidine rings bearing leaving groups (like chlorine), the aldehyde group can influence the regioselectivity of Nucleophilic Aromatic Substitution (SNAr) reactions.[16] This allows for the sequential and controlled introduction of various nucleophiles.

-

Reduction: The aldehyde can be selectively reduced to a primary alcohol (pyrimidine-4-ylmethanol) using mild reducing agents like sodium borohydride (NaBH₄). This transformation is key for creating flexible linkers in drug molecules.

-

Oxidation: Treatment with common oxidizing agents, such as potassium permanganate (KMnO₄), will convert the aldehyde to the corresponding pyrimidine-4-carboxylic acid, another valuable synthetic intermediate.[17]

Applications in Drug Discovery and Development

The pyrimidine scaffold is a cornerstone of many approved drugs, and pyrimidine-4-carbaldehyde serves as a key entry point for creating novel derivatives.[1][2][3] Its derivatives have shown a wide range of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.[1][18]

-

Anticancer Agents: The Knoevenagel condensation products of pyrimidine-4-carbaldehyde are frequently explored as anticancer agents.[10] The resulting α,β-unsaturated system can act as a Michael acceptor, covalently binding to biological targets like kinases or tubulin.

-

Antimicrobial Compounds: Schiff bases formed by reacting pyrimidine-4-carbaldehyde with various amines are a common motif in the design of new antimicrobial agents. The imine linkage is often crucial for biological activity.

-

Building Block for Fused Heterocycles: The aldehyde functionality is a perfect handle for constructing more complex, fused heterocyclic systems like pyridopyrimidines, which are prevalent in medicinal chemistry.[19]

Safety and Handling

Pyrimidine-4-carbaldehyde should be handled with appropriate safety precautions in a well-ventilated fume hood.[1]

-

Hazards: May cause skin, eye, and respiratory system irritation.[1]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.[20]

-

Storage: Store in a tightly closed container in a cool, dry place, away from sources of ignition.[21]

-

Spills: Absorb spills with an inert material and dispose of as hazardous waste.[22]

Conclusion

Pyrimidine-4-carbaldehyde is a high-value synthetic intermediate whose utility is rooted in the predictable reactivity of its aldehyde functional group and the unique electronic nature of the pyrimidine ring. Its proficiency in undergoing cornerstone reactions like the Knoevenagel condensation and Wittig reaction allows for the efficient construction of diverse molecular scaffolds. For the medicinal chemist and drug development professional, a deep understanding of the principles and protocols outlined in this guide is essential for leveraging this powerful building block to its full potential in the creation of next-generation therapeutics.

References

- 1. Page loading... [wap.guidechem.com]

- 2. gsconlinepress.com [gsconlinepress.com]

- 3. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. americanelements.com [americanelements.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. 4-Pyridinecarboxaldehyde [webbook.nist.gov]

- 7. spectrabase.com [spectrabase.com]

- 8. PYRIMIDINE-4-CARBOXALDEHYDE | 2435-50-9 [chemicalbook.com]

- 9. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 10. Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents: An Updated Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. bcc.bas.bg [bcc.bas.bg]

- 12. Wittig Reaction [organic-chemistry.org]

- 13. benchchem.com [benchchem.com]

- 14. delval.edu [delval.edu]

- 15. A Highly Versatile One-Pot Aqueous Wittig Reaction [pubs.sciepub.com]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. datasheets.scbt.com [datasheets.scbt.com]

- 21. 4-Pyridinecarboxaldehyde - Safety Data Sheet [chemicalbook.com]

- 22. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

An In-Depth Technical Guide to the Spectroscopic Data of Pyrimidine-4-carbaldehyde

Foreword for the Research Community: The structural elucidation of heterocyclic compounds is a cornerstone of modern drug discovery and materials science. Pyrimidine-4-carbaldehyde, a key building block, presents a unique spectroscopic fingerprint essential for its unambiguous identification and for monitoring its transformations in complex chemical environments. This guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of pyrimidine-4-carbaldehyde. It is structured to offer not just raw data, but a deeper understanding of the underlying principles and experimental considerations that a senior application scientist would employ in the field.

Molecular Structure and Its Spectroscopic Implications

Pyrimidine-4-carbaldehyde (C₅H₄N₂O) is an aromatic aldehyde where the formyl group is attached to the 4-position of a pyrimidine ring. This arrangement of a π-deficient diazine ring directly conjugated with a carbonyl group dictates the electronic environment of the molecule and, consequently, its interaction with various spectroscopic probes. Understanding this structure is paramount to interpreting the resulting spectra.

Caption: Molecular structure of Pyrimidine-4-carbaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For pyrimidine-4-carbaldehyde, both ¹H and ¹³C NMR provide critical information about the connectivity and electronic environment of each atom.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of pyrimidine-4-carbaldehyde is characterized by distinct signals for the aldehydic proton and the three aromatic protons on the pyrimidine ring. The electron-withdrawing nature of the two nitrogen atoms and the carbonyl group significantly deshields these protons, causing them to resonate at high chemical shifts (downfield).

Experimental Protocol: ¹H NMR Sample Preparation

-

Analyte Preparation: Accurately weigh approximately 5-10 mg of pyrimidine-4-carbaldehyde.

-

Solvent Selection: Choose a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent is critical as it can influence the chemical shifts. For this guide, we will reference data obtained in CDCl₃.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry NMR tube.

-

Homogenization: Gently vortex or sonicate the sample to ensure complete dissolution and a homogeneous solution.

-

Analysis: Acquire the ¹H NMR spectrum on a spectrometer operating at a field strength of 300 MHz or higher for better resolution.

Data Summary: ¹H NMR of Pyrimidine-4-carbaldehyde

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-aldehyde | ~10.2 | singlet | - |

| H2 | ~9.5 | singlet | - |

| H6 | ~9.2 | doublet | ~5.0 |

| H5 | ~8.1 | doublet | ~5.0 |

Interpretation and Insights:

-

Aldehydic Proton (H-aldehyde): The singlet at ~10.2 ppm is highly characteristic of an aldehydic proton and is significantly downfield due to the electron-withdrawing nature of the adjacent carbonyl group and the aromatic ring.

-

H2 Proton: The proton at the 2-position is the most deshielded of the ring protons, appearing as a singlet around 9.5 ppm. Its proximity to both ring nitrogens results in a strong downfield shift.

-

H6 and H5 Protons: These two protons form a coupled system, appearing as doublets. H6 is adjacent to a nitrogen atom, leading to a more downfield shift (~9.2 ppm) compared to H5 (~8.1 ppm). The coupling constant of approximately 5.0 Hz is typical for ortho-coupling in such a six-membered heterocyclic ring.

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum provides complementary information, revealing the electronic environment of each carbon atom in the molecule.

Data Summary: ¹³C NMR of Pyrimidine-4-carbaldehyde

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C=O (aldehyde) | ~193 |

| C4 | ~160 |

| C2 | ~159 |

| C6 | ~158 |

| C5 | ~122 |

Interpretation and Insights:

-

Carbonyl Carbon (C=O): The signal at ~193 ppm is characteristic of an aldehyde carbonyl carbon, which is highly deshielded.

-

Ring Carbons (C2, C4, C6): These carbons are significantly deshielded due to their direct attachment to or proximity to the electronegative nitrogen atoms, with chemical shifts in the range of 158-160 ppm.

-

C5 Carbon: This carbon is the most shielded of the ring carbons, appearing at ~122 ppm, as it is not directly bonded to a nitrogen atom.

Caption: General workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of a molecule, providing valuable information about the functional groups present.

Experimental Protocol: IR Spectroscopy (ATR)

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

-

Background Scan: Record a background spectrum to subtract atmospheric and instrumental interferences.

-

Sample Application: Place a small amount of pyrimidine-4-carbaldehyde directly onto the ATR crystal.

-

Spectrum Acquisition: Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

Data Summary: Key IR Absorptions for Pyrimidine-4-carbaldehyde

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| ~3050 | C-H stretch (aromatic) | Medium |

| ~2850, ~2750 | C-H stretch (aldehyde) | Weak |

| ~1710 | C=O stretch (carbonyl) | Strong |

| ~1580-1400 | C=C and C=N stretches | Medium |

| ~1200 | C-H in-plane bend | Medium |

| ~850 | C-H out-of-plane bend | Strong |

Interpretation and Insights:

-

Carbonyl Stretch (C=O): The strong absorption at ~1710 cm⁻¹ is a definitive indicator of the carbonyl group. Its position is influenced by conjugation with the pyrimidine ring.

-

Aldehyde C-H Stretch: The pair of weak bands around 2850 and 2750 cm⁻¹ (Fermi doublet) is highly characteristic of the C-H bond in an aldehyde.

-

Aromatic Stretches: The C-H stretching of the aromatic ring appears above 3000 cm⁻¹, while the C=C and C=N ring stretching vibrations are observed in the 1580-1400 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography.

-

Ionization: Bombard the sample with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).

-

Detection: Detect the ions to generate the mass spectrum.

Data Summary: Key Fragments in the Mass Spectrum of Pyrimidine-4-carbaldehyde

| m/z | Proposed Fragment | Relative Intensity |

| 108 | [M]⁺˙ | High |

| 107 | [M-H]⁺ | High |

| 80 | [M-CO]⁺˙ | Medium |

| 53 | [C₃H₃N]⁺˙ | Medium |

Interpretation and Insights:

-

Molecular Ion Peak ([M]⁺˙): The peak at m/z 108 corresponds to the molecular weight of pyrimidine-4-carbaldehyde, confirming its elemental composition.

-

[M-H]⁺ Peak: A prominent peak at m/z 107 results from the loss of the aldehydic hydrogen atom.

-

[M-CO]⁺˙ Peak: The loss of a neutral carbon monoxide molecule from the molecular ion gives rise to a fragment at m/z 80, which corresponds to the pyrimidine radical cation.

-

Further Fragmentation: The pyrimidine ring can further fragment, leading to characteristic peaks such as m/z 53.

Caption: Proposed fragmentation pathway for Pyrimidine-4-carbaldehyde in EI-MS.

Conclusion

The spectroscopic data of pyrimidine-4-carbaldehyde provides a detailed and consistent picture of its molecular structure. The combination of NMR, IR, and mass spectrometry allows for its unambiguous identification and provides a foundation for understanding its reactivity and potential applications. Each technique offers a unique and complementary perspective, and a comprehensive analysis requires the integration of data from all three. This guide serves as a foundational reference for researchers working with this important heterocyclic building block.

References

Due to the proprietary nature of comprehensive spectral databases, direct links to spectra are often not publicly available. The data presented in this guide is a representative compilation based on typical values for similar structures found in standard organic chemistry literature and spectral libraries. For authenticated spectra, it is recommended to consult commercial spectral databases such as the Spectral Database for Organic Compounds (SDBS) or to acquire the data experimentally.

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

Pretsch, E., Bühlmann, P., & Affolter, C. (2000). Structure Determination of Organic Compounds. Springer. [Link]

An In-depth Technical Guide: Pyrimidine-4-carbaldehyde as a Cornerstone Intermediate in Heterocyclic Chemistry

Abstract: The pyrimidine nucleus is a fundamental scaffold in a vast array of biologically active compounds, including nucleic acids and numerous pharmaceuticals. Among the diverse range of pyrimidine-based synthons, pyrimidine-4-carbaldehyde stands out as a uniquely versatile and powerful intermediate. Its strategic placement of an electrophilic aldehyde group on the electron-deficient pyrimidine ring creates a hub of reactivity, enabling the construction of complex, fused heterocyclic systems of significant medicinal interest. This guide provides an in-depth exploration of the synthesis, reactivity, and strategic applications of pyrimidine-4-carbaldehyde, offering researchers and drug development professionals a comprehensive resource grounded in mechanistic understanding and field-proven protocols.

Introduction: The Strategic Importance of a Versatile Building Block

The pyrimidine ring is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with applications ranging from antiviral to anticancer therapies.[1][2][3] The ability to functionalize and elaborate upon this scaffold is paramount in the quest for novel therapeutics. Pyrimidine-4-carbaldehyde (also known as 4-formylpyrimidine) has emerged as a critical building block in this endeavor.[1][4] This yellow crystalline solid, soluble in many organic solvents, provides a reactive aldehyde "handle" that serves as a gateway for a multitude of carbon-carbon and carbon-nitrogen bond-forming reactions.[4] This guide will dissect the key attributes of this intermediate, providing both the theoretical underpinnings and practical methodologies required for its effective utilization in the modern synthesis laboratory.

Section 1: Synthesis of Pyrimidine-4-carbaldehyde

The accessibility of pyrimidine-4-carbaldehyde is crucial for its widespread use. Several reliable synthetic routes have been established, primarily involving the oxidation of a precursor methyl group or the direct formylation of the pyrimidine ring.

Key Synthetic Methodologies

Two principal methods dominate the synthesis of pyrimidine-4-carbaldehyde:

-

Riley Oxidation of 4-Methylpyrimidine: This classical method utilizes selenium dioxide (SeO₂) to achieve the selective oxidation of the methyl group at the C4 position. The reaction is typically performed in a solvent like dioxane at elevated temperatures.[5] While effective, the toxicity of selenium reagents necessitates careful handling and purification.

-

Vilsmeier-Haack Formylation: This powerful reaction introduces a formyl group onto electron-rich aromatic and heteroaromatic rings.[6][7][8] While pyrimidines are generally electron-deficient, substituted pyrimidines with electron-donating groups can undergo Vilsmeier-Haack formylation.[9] The reagent, a chloroiminium salt, is generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[7][8]

Comparative Analysis of Synthetic Routes

| Method | Precursor | Key Reagents | Typical Yield | Advantages | Disadvantages |

| Riley Oxidation | 4-Methylpyrimidine | Selenium Dioxide (SeO₂) | 28-40%[5] | Direct oxidation of a common precursor. | Use of toxic selenium compounds; moderate yields. |

| Vilsmeier-Haack | Substituted Pyrimidine | DMF, POCl₃ | 48-49% (on diol)[9] | High reactivity; widely applicable for formylation.[8] | Requires electron-rich pyrimidines; potential for side reactions like chlorination.[6] |

Detailed Experimental Protocol: Riley Oxidation

This protocol describes a representative synthesis of pyrimidine-4-carbaldehyde from 4-methylpyrimidine using selenium dioxide.[5]

Causality: The choice of dioxane as a solvent is due to its high boiling point, which is necessary to achieve the required reaction temperature, and its ability to dissolve both the organic substrate and the selenium dioxide. The reaction is heated to drive the oxidation process, which involves the formation of a selenium ester intermediate followed by elimination.

-

Reagent Preparation: To a solution of 4-methylpyrimidine (1.0 g, 10.6 mmol) in 10 mL of dioxane, add selenium dioxide (1.2 g, 10.8 mmol).

-

Reaction Execution: Heat the reaction mixture to 100 °C and maintain for 5 hours.

-

Monitoring & Work-up: Monitor the reaction by TLC. After completion, cool the mixture to room temperature and filter it through a pad of Celite to remove the selenium byproduct.

-

Extraction: Wash the filter cake thoroughly with ethyl acetate (200 mL). Combine the filtrates and concentrate under reduced pressure.

-

Purification: The resulting crude oil is suspended in dichloromethane and filtered to remove residual solids. The solvent is removed under vacuum to yield pyrimidine-4-carbaldehyde as a dark brown oil (yield ~28%).[5]

Visualization: Synthetic Workflow

Caption: Workflow for the Riley Oxidation synthesis.

Section 2: The Versatile Reactivity Profile

The synthetic utility of pyrimidine-4-carbaldehyde stems from the dual reactivity of its aldehyde group and the influence of the pyrimidine ring. The aldehyde functionality is a prime electrophilic site for a host of classical organic reactions.

Reactions at the Aldehyde Carbonyl

-

Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with an active methylene compound (a compound with a CH₂ group flanked by two electron-withdrawing groups, Z-CH₂-Z).[10] It is a cornerstone of C=C bond formation and is typically catalyzed by a weak base.[10][11] This pathway is instrumental in creating α,β-unsaturated systems, which are themselves valuable intermediates for further transformations, including Michael additions and cycloadditions.[12]

-

Wittig Reaction: The Wittig reaction provides an unparalleled method for converting aldehydes into alkenes with absolute regiochemical control.[13][14][15] The aldehyde reacts with a phosphorus ylide (Wittig reagent), generated from a phosphonium salt and a strong base, to form an alkene and triphenylphosphine oxide.[16][17] The stereochemistry of the resulting alkene (Z or E) can often be controlled by the nature of the ylide used (stabilized vs. unstabilized).[14][16]

-

Schiff Base Formation and Reductive Amination: Pyrimidine-4-carbaldehyde readily condenses with primary amines to form imines (Schiff bases). These intermediates can be subsequently reduced, typically with reagents like sodium borohydride (NaBH₄), in a one-pot process known as reductive amination, to yield secondary amines. This is a fundamental and highly efficient method for constructing C-N bonds.

Visualization: Key Reaction Pathways

Caption: Major reaction pathways of the aldehyde group.

Section 3: Application in the Synthesis of Fused Heterocycles

The true power of pyrimidine-4-carbaldehyde is realized when it is employed as a key synthon for building more complex, fused heterocyclic systems.[3][18] Many of these fused systems, such as pyrimido[4,5-d]pyrimidines, are of significant interest in medicinal chemistry for their diverse biological activities.[18][19][20]

Case Study: Synthesis of Pyrimido[4,5-d]pyrimidines

The pyrimido[4,5-d]pyrimidine scaffold is found in compounds with potential as antitumor, antiviral, and neuroprotective agents.[19][20] A common strategy for their synthesis involves a multi-component reaction where pyrimidine-4-carbaldehyde is a key electrophile.

Causality: The reaction logic involves an initial condensation of an amino-pyrimidine (like 6-aminouracil) with pyrimidine-4-carbaldehyde. This generates a reactive intermediate which can then undergo intramolecular cyclization or react with another component to build the second pyrimidine ring. The electron-withdrawing nature of both pyrimidine rings influences the reactivity and stability of the final fused system.

Detailed Experimental Protocol: One-Pot Synthesis of a Pyrimido[4,5-d]pyrimidine Derivative

This protocol is a representative example of a one-pot synthesis.[21][22]

-

Reactant Mixture: In a round-bottom flask, combine 6-aminouracil (1 mmol), pyrimidine-4-carbaldehyde (1 mmol), and a third component such as benzamidine hydrochloride (1 mmol) in ethanol (15 mL).

-

Catalyst Addition: Add a catalytic amount of a suitable acid or base (e.g., piperidine or acetic acid) to the mixture.[22]

-

Reaction: Reflux the mixture for 4-6 hours, monitoring progress by TLC.

-

Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.

-

Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum. If necessary, the product can be further purified by recrystallization.

Visualization: Logic Flow to Fused Systems

Caption: From intermediate to fused heterocyclic core.

Section 4: Physicochemical and Spectroscopic Data

Accurate characterization is essential for verifying the identity and purity of pyrimidine-4-carbaldehyde. The following data provides a self-validating system for researchers.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₅H₄N₂O | [4][23] |

| Molecular Weight | 108.1 g/mol | [4] |

| Appearance | Yellow crystalline solid / Dark brown oil | [4][5] |

| Boiling Point | 225.3 °C at 760 mmHg | [23] |

| CAS Number | 2435-50-9 | [4][23] |

Spectroscopic Characterization

Spectroscopic data for pyrimidine-4-carbaldehyde is distinctive. For comparison, data for the closely related pyridine-4-carbaldehyde is often used as a reference.[24][25]

-

¹H NMR (DMSO-d₆): The proton NMR spectrum is characterized by key signals for the pyrimidine ring protons and the highly deshielded aldehyde proton.

-

δ ~10.0 ppm (s, 1H, -CHO)

-

δ ~9.3 ppm (s, 1H, H2-pyrimidine)

-

δ ~9.0 ppm (d, 1H, H6-pyrimidine)

-

δ ~8.0 ppm (d, 1H, H5-pyrimidine)

-

-

¹³C NMR (DMSO-d₆): The carbon NMR shows the characteristic carbonyl signal and the signals for the pyrimidine ring carbons.

-

δ ~193 ppm (C=O, aldehyde)

-

δ ~160-150 ppm (C2, C4, C6 of pyrimidine)

-

δ ~125 ppm (C5 of pyrimidine)

-

-

IR (KBr, cm⁻¹): The infrared spectrum will show a strong, characteristic absorption for the aldehyde carbonyl stretching vibration.

-

ν ~1700-1730 cm⁻¹ (C=O stretch)

-

Conclusion and Future Outlook

Pyrimidine-4-carbaldehyde is more than just a simple aldehyde; it is a strategic intermediate that unlocks complex chemical space. Its predictable reactivity, coupled with its ability to serve as a linchpin in multi-component reactions, makes it an invaluable tool for medicinal chemists and researchers in heterocyclic chemistry. The continued development of novel synthetic routes utilizing this building block will undoubtedly lead to the discovery of new fused pyrimidine systems with potent and selective biological activities. As synthetic methodologies become more efficient and sustainable, the role of pyrimidine-4-carbaldehyde as a cornerstone in drug discovery and materials science is set to expand even further.

References

-

The Royal Society of Chemistry. Supporting Information. [Link]

-

MDPI. Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. [Link]

-

MDPI. Efficient Two-Step Synthesis of Novel Pyrimido[4,5-d] Pyrimidines with Potent Neuroprotective, Antioxidant, and Aβ Anti-Aggregation Properties. [Link]

-

ResearchGate. Synthesis of Heterocyclic Compounds with Pyrimidine-4-carbaldehydes as Key Intermediates. [Link]

-

chemeurope.com. Wittig reaction. [Link]

-

OICC Press. One-pot synthesis of pyrimido[4,5-d]pyrimidine derivatives using a new DABCO-based ionic liquid catalyst | Iranian Journal of Catalysis. [Link]

-

ResearchGate. Synthesis of pyrimido[4,5‐d]‐pyrimidines. [Link]

-

Preprints.org. Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C:. [Link]

-

TSI Journals. SYNTHESIS OF NOVEL PYRIMIDINE DERIVATIVES HAVING FLUORESCENT PROPERTIES. [Link]

-

NIH. Preparation of tetrasubstituted pyrimido[4,5-d]pyrimidine diones. [Link]

-

A. A. Fadda et al. Synthesis of Some New Pyrimidine and Pyrimido[4,5-d]pyrimidine Derivatives. [Link]

-

Bulgarian Chemical Communications. A facile catalyst-free Knoevenagel condensation of pyridinecarbaldehydes and active methylene compounds. [Link]

-

Semantic Scholar. Synthesis and characterization of 4-pyridinecarboxaldehyde thiosemicarbazone. [Link]

-

AMERICAN ELEMENTS. Pyrimidine-4-carbaldehyde. [Link]

-

Wikipedia. Wittig reaction. [Link]

-

Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]

-

The Royal Society of Chemistry. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. [Link]

-

Chemistry LibreTexts. The Wittig Reaction. [Link]

-

Organic Chemistry Portal. Synthesis of pyrimidines. [Link]

-

Master Organic Chemistry. Wittig Reaction - Examples and Mechanism. [Link]

-

Wikipedia. Knoevenagel condensation. [Link]

-

Wikipedia. Pyridine-4-carbaldehyde. [Link]

-

S. Roopan et al. Fused pyrimidines: The heterocycle of diverse biological and pharmacological significance. [Link]

-

NIH. CID 160580820 | C10H8N4O2. [Link]

- Google Patents. CN106518753A - Preparation method for 4-pyridinecarboxaldehyde.

-

Der Pharma Chemica. Fused pyrimidines: The heterocycle of diverse biological and pharmacological significance. [Link]

-

ResearchGate. (PDF) Multicomponent Synthesis of Pyridine and Pyrimidine Derivatives Initiated by the Knoevenagel Reaction. [Link]

-

The Royal Society of Chemistry. The Knoevenagel condensation using quinine as an organocatalyst under solvent-free conditions. [Link]

-

PubMed. Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents: An Updated Review. [Link]

-

ResearchGate. General procedure for the synthesis of 4-pyridine carboxaldehyde.... [Link]

-

ResearchGate. Chemistry and biological evaluation of pyrido[4,3‐d]pyrimidines: A review. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Page loading... [wap.guidechem.com]

- 5. PYRIMIDINE-4-CARBOXALDEHYDE | 2435-50-9 [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. jk-sci.com [jk-sci.com]

- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 9. mdpi.com [mdpi.com]

- 10. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 11. bcc.bas.bg [bcc.bas.bg]

- 12. Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents: An Updated Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Wittig_reaction [chemeurope.com]

- 14. Wittig reaction - Wikipedia [en.wikipedia.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. alfa-chemistry.com [alfa-chemistry.com]

- 17. masterorganicchemistry.com [masterorganicchemistry.com]

- 18. derpharmachemica.com [derpharmachemica.com]

- 19. mdpi.com [mdpi.com]

- 20. Preparation of tetrasubstituted pyrimido[4,5-d]pyrimidine diones - PMC [pmc.ncbi.nlm.nih.gov]

- 21. oiccpress.com [oiccpress.com]

- 22. researchgate.net [researchgate.net]

- 23. americanelements.com [americanelements.com]

- 24. 4-Pyridinecarboxaldehyde(872-85-5) 13C NMR spectrum [chemicalbook.com]

- 25. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

"Pyrimidine-4-carbaldehyde" CAS number and molecular structure

An In-depth Technical Guide to Pyrimidine-4-carbaldehyde: Synthesis, Reactivity, and Applications

Abstract

Pyrimidine-4-carbaldehyde, a pivotal heterocyclic aldehyde, stands as a cornerstone in contemporary synthetic and medicinal chemistry. Its unique molecular architecture, featuring an electron-deficient pyrimidine ring coupled with a reactive aldehyde functional group, imparts a versatile chemical profile that is highly sought after in the design of complex molecular targets. This guide provides a comprehensive exploration of Pyrimidine-4-carbaldehyde, from its fundamental physicochemical properties and molecular structure to detailed synthetic protocols and mechanistic insights into its characteristic reactions. Authored from the perspective of a Senior Application Scientist, this document emphasizes the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into its critical role as a versatile building block, its applications in the synthesis of biologically active compounds, and the essential safety protocols for its handling and storage.

Introduction to Pyrimidine-4-carbaldehyde

The pyrimidine nucleus is a fundamental structural motif present in a vast array of biologically significant molecules, including the nucleobases uracil, thymine, and cytosine, which form the building blocks of nucleic acids.[1][2] This inherent biological relevance has positioned pyrimidine derivatives as privileged scaffolds in drug discovery, with applications spanning anticancer, antimicrobial, antiviral, and anti-inflammatory therapies.[2][3][4][5]

Pyrimidine-4-carbaldehyde (also known as 4-formylpyrimidine) emerges as a particularly valuable derivative. It serves as a bifunctional synthetic intermediate: the aldehyde group offers a gateway to a multitude of classical organic transformations, while the pyrimidine ring provides a stable, electron-deficient core that can be further functionalized or utilized for its specific electronic and steric properties. Its utility as a building block for creating more complex pharmaceutical and agrochemical compounds is a primary driver of its importance in chemical research and development.[6]

This guide aims to consolidate the technical knowledge surrounding Pyrimidine-4-carbaldehyde, providing a self-validating framework for its synthesis, manipulation, and application, grounded in authoritative scientific principles.

Molecular Structure and Identification

The unambiguous identification of a chemical entity is paramount for reproducible scientific research. Pyrimidine-4-carbaldehyde is structurally defined by a formyl group (-CHO) attached to the C4 position of a 1,3-diazine (pyrimidine) ring.

Figure 1. 2D Molecular Structure of Pyrimidine-4-carbaldehyde.

Figure 1. 2D Molecular Structure of Pyrimidine-4-carbaldehyde.

The key identifiers and molecular properties are summarized in the table below for quick reference.

| Identifier | Value | Source(s) |

| CAS Number | 2435-50-9 | [6][7][8][9][10] |

| Molecular Formula | C₅H₄N₂O | [6][7][9] |

| Molecular Weight | 108.10 g/mol | [6][7][8][9] |

| IUPAC Name | pyrimidine-4-carbaldehyde | [11] |

| Synonyms | 4-Pyrimidinecarboxaldehyde, 4-Formylpyrimidine | [6][7] |

| InChI | InChI=1S/C5H4N2O/c8-3-5-1-2-6-4-7-5/h1-4H | [6][12] |

| Canonical SMILES | C1=CN=CN=C1C=O | [6][12] |

Physicochemical and Spectroscopic Properties

Understanding the physical and chemical properties of Pyrimidine-4-carbaldehyde is crucial for its effective use in experimental design, from selecting appropriate solvent systems to predicting its behavior in reaction mixtures.

| Property | Value / Description | Source(s) |

| Appearance | Yellow crystalline solid or colorless to light yellow liquid with a pungent odor. | [6] |

| Solubility | Soluble in organic solvents; limited solubility in water. | [6] |

| pKa (Predicted) | -0.14 ± 0.10 | [6] |

| Topological Polar Surface Area | 42.8 Ų | [6] |

| Hydrogen Bond Acceptor Count | 3 | [6] |

Spectroscopic Characterization Insights:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aldehydic proton (typically δ 9-10 ppm) and the three aromatic protons on the pyrimidine ring, with chemical shifts and coupling constants characteristic of the heteroaromatic system.

-

¹³C NMR: The carbon NMR would feature a signal for the carbonyl carbon of the aldehyde at a significantly downfield position (δ > 180 ppm), in addition to signals for the four unique carbons of the pyrimidine ring.

-

Infrared (IR) Spectroscopy: A strong, characteristic C=O stretching vibration for the aldehyde is expected around 1700-1720 cm⁻¹. C-H stretching of the aldehyde proton may appear around 2720-2820 cm⁻¹. Aromatic C=C and C=N stretching vibrations would be present in the 1400-1600 cm⁻¹ region.

-

Mass Spectrometry (MS): The mass spectrum would show a prominent molecular ion peak (M⁺) corresponding to its monoisotopic mass of approximately 108.03 Da.[6]

Synthesis of Pyrimidine-4-carbaldehyde

The synthesis of Pyrimidine-4-carbaldehyde often leverages the oxidation of a more readily available precursor, 4-methylpyrimidine. The choice of oxidant is critical to selectively oxidize the methyl group to an aldehyde without over-oxidation to a carboxylic acid or degradation of the sensitive pyrimidine ring.

Causality of Experimental Choice: Selenium dioxide (SeO₂) is a preferred reagent for the allylic and benzylic oxidation of methyl groups to aldehydes. Its efficacy in this context stems from its ability to perform a controlled oxidation under conditions that are often compatible with heterocyclic systems. The reaction proceeds via an ene reaction followed by a[7][8]-sigmatropic rearrangement.

Experimental Protocol: Oxidation of 4-Methylpyrimidine

This protocol is based on a reported synthetic method for Pyrimidine-4-carbaldehyde.[10]

Step 1: Reaction Setup

-

To a 10 mL solution of dioxane, add 1.0 g (10 mmol, 1.0 eq.) of 4-methylpyrimidine.

-

Add 1.2 g (10 mmol, 1.0 eq.) of selenium dioxide (SeO₂) to the solution. Note: Selenium dioxide is highly toxic. Handle with extreme caution in a fume hood.

Step 2: Initial Reaction and Heating

-

Heat the reaction mixture to 100 °C with stirring.

-

Maintain this temperature for 5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

Step 3: Additional Reagent and Continued Heating

-

After 5 hours, cool the mixture to room temperature.

-

Add an additional 0.25 g (2.3 mmol, 0.23 eq.) of selenium dioxide.

-

Resume heating at 100 °C for 1 additional hour to drive the reaction to completion.[10]

Step 4: Work-up and Isolation

-

Cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of Celite® to remove the precipitated selenium metal byproduct.[10]

-

Wash the filter cake thoroughly with 200 mL of ethyl acetate.

-

Combine the filtrates and concentrate them under reduced pressure (rotary evaporation). The resulting crude product will be a dark brown oil.[10]

Step 5: Purification

-

Suspend the dark brown oil in 200 mL of dichloromethane and filter to remove any insoluble impurities.

-

Remove the solvent from the filtrate under vacuum to yield Pyrimidine-4-carbaldehyde as a dark brown oily product (yield reported as ~28%).[10] Further purification can be achieved via column chromatography if a higher purity is required.

Chemical Reactivity and Mechanistic Insights

The reactivity of Pyrimidine-4-carbaldehyde is dictated by two key features: the electrophilic aldehyde carbon and the electron-deficient pyrimidine ring. This duality allows for a wide range of transformations, making it a versatile synthon.

Reactions of the Aldehyde Functional Group

The aldehyde group is a classic electrophilic site, susceptible to nucleophilic attack. This enables a host of well-established transformations crucial for molecular elaboration:

-

Reductive Amination: Reaction with a primary or secondary amine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) forms a new C-N bond, yielding substituted aminomethyl-pyrimidines. This is a cornerstone reaction in medicinal chemistry for introducing amine diversity.

-

Wittig Reaction: Reaction with a phosphorus ylide converts the aldehyde into an alkene, providing a reliable method for C=C bond formation.

-

Condensation Reactions: Base-catalyzed condensation with active methylene compounds (e.g., malononitrile, in a Knoevenagel condensation) or ketones (Claisen-Schmidt condensation) extends the carbon framework.[13]

-

Oxidation/Reduction: The aldehyde can be easily oxidized to the corresponding pyrimidine-4-carboxylic acid or reduced to pyrimidine-4-methanol, providing access to different oxidation states.

Reactivity of the Pyrimidine Ring

The two nitrogen atoms in the pyrimidine ring are electron-withdrawing, rendering the ring electron-deficient. This has two major consequences:

-

Resistance to Electrophilic Aromatic Substitution: The ring is deactivated towards typical electrophilic attack (e.g., nitration, halogenation).

-

Susceptibility to Nucleophilic Aromatic Substitution (SNAr): The ring is activated towards attack by strong nucleophiles, particularly if a leaving group is present at the 2, 4, or 6 positions. While the parent Pyrimidine-4-carbaldehyde does not have a leaving group, this property is fundamental to the chemistry of many pyrimidine derivatives and informs synthetic strategy. For instance, halogenated pyrimidines readily undergo SNAr reactions with nucleophiles like amines or alkoxides.[13]

Applications in Research and Drug Development

Pyrimidine-4-carbaldehyde is not typically an active pharmaceutical ingredient itself but rather a critical starting material for constructing molecules with potential therapeutic value.[6] Its derivatives have been investigated for a wide spectrum of biological activities.

-

Anticancer Agents: The pyrimidine scaffold is central to many kinase inhibitors and other anticancer drugs.[2] By using Pyrimidine-4-carbaldehyde, medicinal chemists can synthesize libraries of compounds to screen for activity against various cancer cell lines.

-

Antimicrobial and Antifungal Agents: Pyrimidine derivatives have shown promise as antibacterial and antifungal compounds.[3][6] The aldehyde handle allows for the facile introduction of pharmacophores known to interact with microbial targets.

-

Agrochemicals: The structural motifs accessible from Pyrimidine-4-carbaldehyde are also relevant in the development of new herbicides and pesticides.[6]

The pathway from this simple building block to a potential drug candidate involves a multi-stage process of synthesis, screening, and optimization.

Safety, Handling, and Storage

As a reactive chemical, Pyrimidine-4-carbaldehyde requires careful handling to mitigate risks. It is classified as an irritant.

| Hazard Class | GHS Statement | Source |

| Skin Irritation | H315: Causes skin irritation. | [6] |

| Eye Irritation | H319: Causes serious eye irritation. | [6] |

| Respiratory Irritation | H335: May cause respiratory irritation. | [6] |

Self-Validating Safety Protocol:

-

Engineering Controls: Always handle Pyrimidine-4-carbaldehyde inside a certified chemical fume hood to prevent inhalation of vapors. Ensure an eyewash station and safety shower are immediately accessible.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

-

Skin Protection: Wear nitrile or other chemically resistant gloves. A lab coat is mandatory.

-

Respiratory Protection: If working outside a fume hood (not recommended), a NIOSH-approved respirator with an organic vapor cartridge is required.

-

-

Handling: Avoid all personal contact, including inhalation and ingestion.[14] Prevent contact with skin and eyes.[15] Use spark-proof tools if transferring large quantities.[15]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[15] For long-term stability, it is recommended to store in a freezer (-20°C) under an inert atmosphere (e.g., nitrogen or argon).[8][15] Keep away from sources of ignition.[15]

-

Spills & Disposal: In case of a spill, absorb with an inert material like vermiculite or sand and place in a suitable container for chemical waste disposal.[15] Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

Pyrimidine-4-carbaldehyde is a deceptively simple molecule with profound utility in modern organic synthesis and drug discovery. Its value lies in its dual reactivity, offering a reliable handle for carbon-carbon and carbon-heteroatom bond formation while providing a stable, biologically relevant heterocyclic core. A thorough understanding of its properties, synthetic routes, and reactivity is essential for any scientist aiming to leverage its potential. By adhering to rigorous and validated protocols for its synthesis and handling, researchers can safely and effectively unlock the vast chemical space accessible from this versatile building block, paving the way for the next generation of pharmaceuticals and advanced materials.

References

-

American Elements. Pyrimidine-4-carbaldehyde. [Link]

-

Cole-Parmer. Material Safety Data Sheet - 4-Pyridinecarboxaldehyde, 98%. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 160580820, C10H8N4O2. [Link]

-

Wikipedia. Pyridine-4-carbaldehyde. [Link]

-

Gesynta. Exploring the Synthesis and Properties of 6-Oxo-3H-pyrimidine-4-carboxylic Acid. [Link]

-

MDPI. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. [Link]

-

PubChemLite. Pyrimidine-4-carboxaldehyde (C5H4N2O). [Link]

-

Organic Chemistry Portal. Synthesis of pyrimidines. [Link]

-

Growing Science. Synthesis, reactions, and applications of pyrimidine derivatives. [Link]

-

NIST. 4-Pyridinecarboxaldehyde - NIST WebBook. [Link]

-

SpectraBase. 4-Pyridinecarboxaldehyde - MS (GC) Spectrum. [Link]

-

National Center for Biotechnology Information. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. [Link]

- Google Patents. CN106518753A - Preparation method for 4-pyridinecarboxaldehyde.

-

GSC Advanced Research and Reviews. Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. [Link]

-

ResearchGate. General procedure for the synthesis of 4-pyridine carboxaldehyde.... [Link]

-

Taylor & Francis Online. Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. [Link]

-

MDPI. Recent Advances in Pyrimidine-Based Drugs. [Link]

Sources

- 1. growingscience.com [growingscience.com]

- 2. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. gsconlinepress.com [gsconlinepress.com]

- 4. tandfonline.com [tandfonline.com]

- 5. mdpi.com [mdpi.com]

- 6. Page loading... [wap.guidechem.com]

- 7. americanelements.com [americanelements.com]

- 8. 2435-50-9|Pyrimidine-4-carbaldehyde|BLD Pharm [bldpharm.com]

- 9. synchem.de [synchem.de]

- 10. PYRIMIDINE-4-CARBOXALDEHYDE | 2435-50-9 [chemicalbook.com]

- 11. CID 160580820 | C10H8N4O2 | CID 160580820 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. PubChemLite - Pyrimidine-4-carboxaldehyde (C5H4N2O) [pubchemlite.lcsb.uni.lu]

- 13. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde [mdpi.com]

- 14. datasheets.scbt.com [datasheets.scbt.com]

- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Physical and chemical properties of "Pyrimidine-4-carbaldehyde"

An In-depth Technical Guide to Pyrimidine-4-carbaldehyde

Introduction

Pyrimidine-4-carbaldehyde, with the CAS Registry Number 2435-50-9 , is a pivotal heterocyclic building block in the fields of medicinal chemistry and organic synthesis.[1][2] As a derivative of pyrimidine, a core structure of nucleobases, this compound's unique electronic properties and reactive aldehyde functionality make it a versatile precursor for a wide array of complex molecules.[1][3] Its significance is particularly pronounced in the development of novel therapeutic agents, owing to the pyrimidine scaffold's established presence in numerous FDA-approved drugs.[1]

This technical guide provides a comprehensive overview of the physical and chemical properties of Pyrimidine-4-carbaldehyde, its synthesis, spectral characteristics, and applications, with a focus on its utility for researchers, scientists, and drug development professionals. The information presented herein is synthesized from established chemical literature and supplier technical data to ensure accuracy and reliability.

Molecular Structure and Physicochemical Properties

Pyrimidine-4-carbaldehyde is characterized by a pyrimidine ring substituted with a formyl group at the 4-position. This substitution pattern significantly influences the molecule's reactivity and physical characteristics. The nitrogen atoms in the pyrimidine ring act as electron-withdrawing groups, which enhances the electrophilicity of the aldehyde's carbonyl carbon, making it susceptible to nucleophilic attack.

The key physicochemical properties of Pyrimidine-4-carbaldehyde are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 2435-50-9 | [1][2][4][5][6][7] |

| Molecular Formula | C₅H₄N₂O | [1][2][4][6][7] |

| Molecular Weight | 108.1 g/mol | [1][2][4][8][7] |

| Appearance | Clear, faint yellow to dark yellow liquid; may also be a yellow crystalline solid. | [1][9] |

| Boiling Point | 225.3 °C at 760 mmHg (Predicted) | [4][6][8] |

| Density | 1.234 g/cm³ (Predicted) | [4][6][10] |

| pKa | -0.14 ± 0.10 (Predicted) | [1][10] |

| Flash Point | 92.6 °C | [4][6] |

| Solubility | Soluble in organic solvents; limited solubility in water.[1] For other pyrimidine derivatives, solubility has been observed in methanol, chloroform, N,N-dimethylformamide, tetrahydrofuran, 1,4-dioxane, and ethyl acetate, with solubility generally increasing with temperature. | [11][12] |

| Storage | Store in a freezer under -20°C, under an inert atmosphere. | [7][10] |

Chemical Reactivity and Stability

Pyrimidine-4-carbaldehyde's reactivity is dominated by its formyl group and the electron-deficient nature of the pyrimidine ring.

2.1 Reactivity Profile

The aldehyde functional group is a versatile handle for various chemical transformations.[3] Key reactions include:

-

Oxidation: The aldehyde can be readily oxidized to the corresponding pyrimidine-4-carboxylic acid.

-

Reduction: Reduction of the aldehyde yields 4-(hydroxymethyl)pyrimidine.

-

Nucleophilic Addition: The electrophilic carbonyl carbon readily undergoes addition reactions with a variety of nucleophiles, including organometallic reagents (e.g., Grignard reagents) and cyanide.

-

Condensation Reactions: It serves as a substrate in condensation reactions, such as the Knoevenagel condensation, with active methylene compounds to form more complex structures.[13] It also forms Schiff bases with primary amines.

-

Wittig Reaction: The aldehyde can be converted to an alkene through the Wittig reaction.

The pyrimidine ring itself can participate in reactions, although its electron-deficient nature makes it less susceptible to electrophilic aromatic substitution.

Caption: Workflow for the synthesis of Pyrimidine-4-carbaldehyde via Riley Oxidation.

Experimental Protocol:

-